molecular formula C24H45O6Rh B1583255 Rhodium(III) 2-ethylhexanoate CAS No. 20845-92-5

Rhodium(III) 2-ethylhexanoate

Cat. No. B1583255
CAS RN: 20845-92-5
M. Wt: 532.5 g/mol
InChI Key: BMTDZORNBFQUEA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodium(III) 2-ethylhexanoate, also referred to as “Rh(III) 2EH”, is a compound that can be used directly as a catalyst in hydroformylation reactions . It is characterized by high purity, meaning it has low concentrations of sodium, chloride, and Rh(II) species .


Synthesis Analysis

The synthesis of Rhodium(III) 2-ethylhexanoate involves an aqueous solution of an alkali salt of 2-ethylhexanoate initially converted with a rhodium(III) precursor. The rhodium(III) precursor is selected from rhodium(III) chloride solution, rhodium(III) chloride hydrate, and rhodium(III) nitrate . The mixture is heated for several hours, and after cooling to room temperature, the rhodium(III) 2-ethylhexanoate formed is extracted from the aqueous solution with an alcohol that is immiscible in water or a carboxylic acid that is immiscible in water, and optionally washed with aqueous mineral acid .


Molecular Structure Analysis

The molecular formula of Rhodium(III) 2-ethylhexanoate is C24H45O6Rh . Its average mass is 532.516 Da and its monoisotopic mass is 532.227112 Da .


Chemical Reactions Analysis

Rhodium(III) 2-ethylhexanoate is particularly suitable as a catalyst in hydroformylation reactions . It is also used for hydrosilylation reactions between vinyl and Si-H groups .


Physical And Chemical Properties Analysis

Rhodium(III) 2-ethylhexanoate is a solid substance . It is soluble in organic solvents . The compound is not volatile and decomposes upon heating .

Scientific Research Applications

  • Oxidation States and Synthesis of 2-Rhodaoxetanes : Research by Desnoyer et al. (2016) indicates that a rhodium ethylene complex, initially described as rhodium(I), forms a 2-rhoda(III) oxetane upon reaction with H2O2. This study demonstrates that the role of H2O2 is to oxidize the C2H4 fragment rather than the metal center, suggesting significant implications for understanding rhodium chemistry and its applications in synthesis (Desnoyer et al., 2016).

  • C-C, C-O, and C-N Bond Formation via Rhodium(III)-Catalyzed Oxidative C-H Activation : Song et al. (2012) reviewed the use of rhodium(III) in the catalysis of C-H bonds under oxidative conditions, leading to the formation of C-C, C-N, and C-O bonds. This process is significant in constructing value-added molecules from basic materials, demonstrating the versatile application of rhodium(III) in chemical synthesis (Song et al., 2012).

  • Efficient Extraction of Rh(III) from Nitric Acid Medium : Bell and Ikeda (2012) explored the successful extraction of Rhodium(III) from aqueous nitric acid solutions using a hydrophobic ammonium-based ionic liquid. This discovery has significant potential for recovering rhodium from spent nuclear fuel, increasing the global supply of this rare metal (Bell & Ikeda, 2012).

  • C-H/N-H Alkyne Annulation of Nonsymmetric 2-Aryl (Benz)imidazole Derivatives : A study by Dias et al. (2020) showcased the synthesis of imidazoles via Rhodium(III) catalysis. This method provided an efficient tool for synthesizing fluorescent compounds with broad chemical and biological applications (Dias et al., 2020).

  • Determination of Rhodium by Resonance Light-Scattering Technique : Yang et al. (2013) developed a method for determining Rhodium(III) based on its reaction with WO4(2-) and ethylrhodamine B. This method, combined with a Rh(III) ion-imprinted polymer solid-phase extraction, provides a sensitive and selective approach for measuring trace rhodium in various samples (Yang et al., 2013).

Safety And Hazards

Rhodium(III) 2-ethylhexanoate should be handled with care. It may cause fire or explosion and may be corrosive to metals . It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is harmful if swallowed or if inhaled .

properties

IUPAC Name

2-ethylhexanoate;rhodium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Rh/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDZORNBFQUEA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45O6Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80890789
Record name Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80890789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodium(III) 2-ethylhexanoate

CAS RN

20845-92-5
Record name Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80890789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodium tris(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodium(III) 2-ethylhexanoate
Reactant of Route 2
Reactant of Route 2
Rhodium(III) 2-ethylhexanoate
Reactant of Route 3
Reactant of Route 3
Rhodium(III) 2-ethylhexanoate
Reactant of Route 4
Reactant of Route 4
Rhodium(III) 2-ethylhexanoate
Reactant of Route 5
Rhodium(III) 2-ethylhexanoate
Reactant of Route 6
Rhodium(III) 2-ethylhexanoate

Citations

For This Compound
7
Citations
N Hotz, MJ Stutz, S Loher, WJ Stark… - Applied Catalysis B …, 2007 - Elsevier
The capability of flame-made Rh/Ce 0.5 Zr 0.5 O 2 nanoparticles catalyzing the production of H 2 - and CO-rich syngas from butane was investigated for different Rh loadings (0–2.0wt% …
Number of citations: 60 www.sciencedirect.com
AJ Santis-Alvarez, M Nabavi, N Hild… - Energy & …, 2011 - pubs.rsc.org
This work aims at the investigation and optimization of a hybrid start-up process for a self-sustained reactor for n-butane to syngas conversion in intermediate temperature, micro-solid …
Number of citations: 29 pubs.rsc.org
AJ Santis Alvarez - 2013 - research-collection.ethz.ch
The present thesis addresses experimental fundamental investigations of partial and total hydrocarbon oxidation reactions for their implementation in gas processing units in low and …
Number of citations: 0 www.research-collection.ethz.ch
N Hotz, N Osterwalder, WJ Stark, NR Bieri… - Chemical Engineering …, 2008 - Elsevier
A novel disk-shaped packed bed micro-reactor containing Rh/ceria/zirconia nanoparticles is investigated with respect to catalytic butane-to-syngas processing at moderate …
Number of citations: 32 www.sciencedirect.com
M Stutz, N Hotz, N Bieri, D Poulikakos - 2006 - osti.gov
The aim of this project is the numerical and experimental investigation of hydrocarbon-to-syngas reforming in micro reformers for incorporation into an entire micro fuel cell system. …
Number of citations: 0 www.osti.gov
H Sicius - Handbuch der chemischen Elemente, 2023 - Springer
Dieses Kapitel beschreibt die Eigenschaften, Vorkommen, Herstellverfahren und Anwendungen der Elemente der neunten Nebengruppe des Periodensystems (Cobalt, Rhodium, …
Number of citations: 2 link.springer.com
N Hotz - 2008 - research-collection.ethz.ch
In der vorliegenden Doktorarbeit wird die Umwandlung von Butan zu Synthesegas für miniaturisierte Systeme von Festoxidbrennstoffzellen (SOFCs) bei moderaten Temperaturen …
Number of citations: 1 www.research-collection.ethz.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.